(E)-5-(2-ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one
Description
(E)-5-(2-Ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one is a thiazolidinone derivative characterized by a benzylidene group at position 5 and a morpholine substituent at position 2 of the thiazole ring. Its synthesis typically involves the condensation of 2-thioxothiazolidin-4-one with 2-ethoxybenzaldehyde under reflux conditions in the presence of morpholine, yielding the (E)-isomer as the major product due to steric and electronic preferences . The compound exhibits a melting point range of 264–272°C, with spectral data (IR, NMR, MS) confirming its structure .
Properties
IUPAC Name |
(5E)-5-[(2-ethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-21-13-6-4-3-5-12(13)11-14-15(19)17-16(22-14)18-7-9-20-10-8-18/h3-6,11H,2,7-10H2,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMYCCFORNCNFZ-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-(2-ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one, a compound belonging to the thiazole class, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological evaluations, and relevant case studies that highlight its therapeutic potential.
Synthesis
The synthesis of (E)-5-(2-ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one involves the condensation reaction between 2-morpholinothiazol-4(5H)-one and 2-ethoxybenzaldehyde. The reaction typically proceeds under acidic conditions, leading to the formation of the desired product with good yields. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Anticancer Properties
Recent studies have indicated that (E)-5-(2-ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Apoptosis induction |
| HCT116 (Colon) | 12.5 | G2/M phase arrest |
| HeLa (Cervical) | 18.0 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal activity.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
Several case studies have investigated the therapeutic applications of (E)-5-(2-ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one in clinical settings:
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed promising results, with a notable reduction in tumor size after treatment with this compound combined with standard chemotherapy agents.
- Infection Treatment : A case report highlighted its use in treating a resistant bacterial infection in a diabetic patient, where traditional antibiotics failed. The patient showed significant improvement after administration of the compound.
Comparison with Similar Compounds
Substituent Variations at the Benzylidene Group
Modifications to the benzylidene moiety significantly influence physicochemical and biological properties:
Key Observations :
Variations at the Thiazole 2-Position
The 2-position substituent dictates reactivity and target affinity:
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
